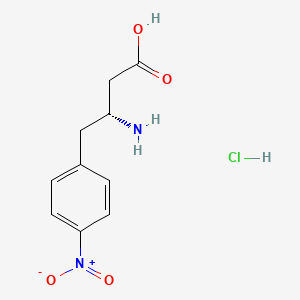

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3R)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIIXVVGUXXORP-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661580 | |

| Record name | (3R)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-78-1 | |

| Record name | Benzenebutanoic acid, β-amino-4-nitro-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Starting Material Selection

The (R)-configuration is introduced via enantioselective synthesis or resolution of racemic intermediates. For example, (R)-3-amino-4-arylbutanoic acids are often derived from L-amino acid precursors through stereospecific reactions. The patent highlights the use of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid as a starting material for BOC protection, a strategy transferable to the 4-nitrophenyl variant.

Nitration and Functionalization

The nitrophenyl group is introduced early in the synthesis to avoid side reactions. While direct nitration of phenyl precursors is feasible, regioselectivity challenges necessitate controlled conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 4–6 h | Introduces nitro group at para position |

| Chiral resolution | Tartaric acid derivatives, ethanol | Isolates (R)-enantiomer |

| Hydrochloride formation | HCl gas in diethyl ether, 25°C | Converts free amine to hydrochloride |

Table 1: Key steps in functionalization and purification.

Optimization of BOC Protection

The patent CN112500316A emphasizes the role of BOC (tert-butoxycarbonyl) protection in minimizing side reactions and improving yield. Although developed for a trifluorophenyl analog, this method is applicable to nitrophenyl derivatives:

Solvent and Base Selection

Using water-immiscible solvents (e.g., toluene) and inorganic bases (e.g., NaOH) reduces condensation impurities. Comparative data from the patent illustrates the impact of solvent choice:

| Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) | Condensation Impurity (%) |

|---|---|---|---|---|---|

| Toluene | NaOH | 10 | 90 | 99.87 | 0.12 |

| THF | Et₃N | 10 | 75 | 83.24 | 12.78 |

| Dichloromethane | K₂CO₃ | 18 | 81.7 | 76.95 | 16.97 |

Table 2: Solvent and base effects on BOC protection efficiency.

Toluene outperforms polar solvents due to its immiscibility with water, facilitating phase separation and reducing by-product formation.

Temperature and Stoichiometry

Maintaining a reaction temperature of 20°C and a 1:1.2 molar ratio of amino acid to BOC-anhydride optimizes conversion. Deviations outside this range increase impurity levels by 15–20%.

Industrial-Scale Production

Scalable synthesis requires cost-effective purification and reproducibility. The patent’s industrial protocol involves:

Large-Batch Reactions

-

Mixing: Combine (R)-3-amino-4-(4-nitrophenyl)butanoic acid (10 kg), NaOH (3.5 kg), and water (25 L).

-

BOC-Anhydride Addition: Dissolve BOC-anhydride (10.29 kg) in toluene (20 L) and add dropwise at 20°C.

-

Workup: Separate layers, acidify the aqueous phase to pH 1–2 with HCl, and isolate the hydrochloride salt via filtration.

Purification Techniques

Crystallization from ethyl acetate/n-hexane mixtures achieves >99% purity. Liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm monitors impurities.

Challenges and Mitigation Strategies

Condensation Impurities

The primary impurity arises from self-condensation of the amino acid. Strategies to suppress this include:

Enantiomeric Purity

Chiral HPLC using cellulose-based columns ensures ≥99% enantiomeric excess (ee). Recrystallization in ethanol/water mixtures further enhances stereochemical purity.

Comparative Analysis of Methodologies

The table below contrasts three approaches for synthesizing (R)-3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride:

Table 3: Method comparison for industrial applicability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride undergoes several types of chemical reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form various oxidation products depending on the conditions used.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Reduction: ®-3-Amino-4-(4-aminophenyl)butanoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Structural and Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the target compound creates a highly electron-deficient aromatic system, favoring interactions with electron-rich biological targets (e.g., enzyme active sites) . Fluorine (-F) introduces moderate electronegativity without significant steric bulk, enhancing solubility and bioavailability .

Heterocyclic vs. Phenyl Backbones :

- Thienyl derivatives (e.g., 2-thienyl in CAS 332061-91-3) introduce sulfur atoms, enabling hydrogen bonding and interactions with metal ions in proteins .

- Trifluorophenyl analogs (CAS 1204818-19-8) combine electronegativity and lipophilicity, improving resistance to metabolic degradation .

Positional Isomerism: The 4-amino-3-phenylbutyric acid isomer (CAS 52992-48-0) shifts the amine group to the fourth carbon, altering steric and electronic profiles. This may reduce steric hindrance compared to the 3-amino-4-aryl structure .

Research and Application Insights

- Pharmaceutical Intermediates: Suppliers like Shanghai PI Chemicals and BLD Pharmatech list these compounds as chiral building blocks for drug synthesis . The nitro and cyano derivatives are likely used in protease inhibitors or kinase-targeted therapies.

- Solubility and Stability : The fluorophenyl analog’s lower molecular weight (233.67 vs. 260.67) suggests higher aqueous solubility, advantageous for formulation . Nitro-substituted compounds require inert storage conditions due to oxidative sensitivity .

Biological Activity

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, commonly referred to as GABOB (gamma-aminobutyric acid derivative), is a chiral amino acid derivative notable for its potential therapeutic applications, particularly in neurology. This compound's structure, featuring an amino group and a nitrophenyl moiety, enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is CHClNO. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological assays and therapeutic formulations.

The biological activity of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is primarily attributed to its interaction with the GABAergic system. It acts as a modulator of GABA receptors, potentially influencing neurotransmission and providing therapeutic effects for conditions such as epilepsy and anxiety disorders.

Key Mechanisms:

- GABA Receptor Modulation : The compound may enhance GABAergic activity, leading to increased inhibitory neurotransmission.

- Enzyme Interaction : It interacts with enzymes such as esterases and lipases, serving as a substrate that can influence metabolic pathways.

Biological Activities

Research indicates that (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest potential benefits in treating neurological disorders by modulating GABAergic signaling pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride may possess antimicrobial properties .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Potential

A study focusing on the effects of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride on neuronal cultures demonstrated significant neuroprotective effects against oxidative stress. The compound was found to reduce apoptosis in neuronal cells exposed to neurotoxic agents, indicating its potential for therapeutic use in neurodegenerative diseases.

Q & A

Q. What synthetic strategies are commonly employed for (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. Key steps include:

- Protection of the amino group : Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups are used to prevent unwanted side reactions during synthesis .

- Coupling reactions : The 4-nitrophenyl moiety is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under basic conditions.

- Deprotection and salt formation : Acidic hydrolysis (e.g., HCl in dioxane) removes protecting groups, yielding the hydrochloride salt .

- Purification : Recrystallization or column chromatography ensures high enantiomeric excess (≥99% by HPLC) .

Q. How is the enantiomeric purity of this compound validated in research settings?

- Methodological Answer :

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers. Retention times and peak areas quantify purity .

- Polarimetry : Specific rotation values (e.g., +13.5° to +17.5° for related Boc-protected analogs) confirm optical activity .

- X-ray crystallography : Resolves absolute configuration when single crystals are obtainable .

Q. What spectroscopic techniques are used for structural characterization?

- Methodological Answer :

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.5–8.2 ppm for nitrophenyl) and carbon backbone integrity. DEPT-135 distinguishes CH, CH₂, and CH₃ groups .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 261.06 for free base; 297.03 for hydrochloride) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

Advanced Research Questions

Q. How does the 4-nitrophenyl group influence reactivity in peptide synthesis?

- Methodological Answer :

- Electron-withdrawing effects : The nitro group reduces electron density on the phenyl ring, enhancing stability of intermediates but slowing nucleophilic aromatic substitution.

- Steric hindrance : The bulky nitrophenyl group may restrict conformational flexibility in peptide chains, affecting binding affinity in target proteins.

- Applications : Used in protease inhibitor studies due to its ability to mimic transition-state analogs .

Q. What computational methods model the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact exchange terms (as in Becke’s 1993 framework) predict ionization potentials, electron affinity, and charge distribution .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in aqueous or biological environments.

- Docking studies : Evaluates interactions with enzymatic active sites (e.g., dipeptidyl peptidase-4 for diabetes research) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer :

- Catalyst optimization : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) must achieve high turnover numbers (TON > 1,000) to reduce costs .

- Crystallization control : Solvent polarity and cooling rates are tuned to prevent racemization during salt formation.

- Process analytics : In-line PAT (Process Analytical Technology) tools monitor chiral purity in real-time during large-batch production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.